1H-Indole, 1-(methoxymethyl)-2-methyl-

Overview

Description

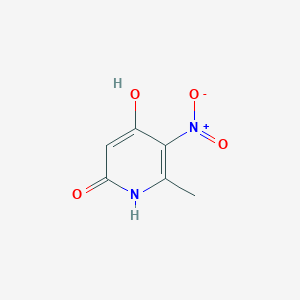

“1H-Indole, 1-(methoxymethyl)-” is a chemical compound with the molecular formula C10H11NO . It is used in various chemical reactions and has a molecular weight of 161.200 Da .

Synthesis Analysis

While specific synthesis methods for “1H-Indole, 1-(methoxymethyl)-2-methyl-” were not found, indole synthesis methods often involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .Molecular Structure Analysis

The molecular structure of “1H-Indole, 1-(methoxymethyl)-” consists of a methoxymethyl group attached to an indole ring . The exact structure of “1H-Indole, 1-(methoxymethyl)-2-methyl-” would include an additional methyl group, but its location could not be determined from the available data.Physical And Chemical Properties Analysis

The physical and chemical properties of “1H-Indole, 1-(methoxymethyl)-” include a density of 1.1±0.1 g/cm3 and a boiling point of 266.2±23.0 °C at 760 mmHg .Scientific Research Applications

Synthetic Chemistry Applications

Indole compounds, including 1H-Indole derivatives, are pivotal in synthetic organic chemistry, serving as precursors for various complex molecules. Taber and Tirunahari (2011) provide a comprehensive review of indole synthesis, presenting a framework for the classification of all indole syntheses, which is crucial for understanding the diverse synthetic pathways and methodologies available for constructing the indole nucleus (Taber & Tirunahari, 2011). This foundational knowledge is essential for researchers looking to manipulate indole structures for various scientific applications.

Biological and Pharmacological Activities

Indoles and their derivatives exhibit a wide range of biological activities, making them significant in medicinal chemistry. Ali et al. (2013) discuss the preparation methods, importance, and medicinal applications of indoles and indazoles, highlighting their antibacterial, anticancer, antioxidant, anti-inflammatory, antidiabetic, and antiviral properties (Ali et al., 2013). These properties underline the potential of indole compounds in the development of new therapeutic agents.

Advanced Synthesis Techniques

Recent advancements in synthesis techniques, such as the C2-functionalization of indole via umpolung, have opened new avenues for the creation of indole derivatives with significant synthetic and pharmaceutical applications. Deka, Deb, and Baruah (2020) focus on the C2 umpolung of indoles, a less explored area that offers numerous advantages in the synthesis of C2-functionalized indoles, which are crucial in pharmaceutical chemistry (Deka et al., 2020).

Heterocyclic Compound Synthesis

Isatins, including 1H-indole-2,3-diones and their derivatives, are a unique class of heterocyclic molecules with significant biological activities. Sadeghian and Bayat (2022) review the key reactions and recent literature on isatins, emphasizing their use as building blocks for forming a wide range of N-heterocycles, showcasing the synthetic versatility and biological activities of these compounds (Sadeghian & Bayat, 2022).

Antimicrobial Perspective

Indole derivatives have been studied extensively for their antimicrobial properties. Kumar et al. (2023) aim to highlight the indole nucleus-containing drugs developed over the last 25 years, focusing on their antibacterial and antifungal properties, which are critical for the development of new antimicrobial agents (Kumar et al., 2023).

Future Directions

properties

IUPAC Name |

1-(methoxymethyl)-2-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-9-7-10-5-3-4-6-11(10)12(9)8-13-2/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPJNBINOXYLRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indole, 1-(methoxymethyl)-2-methyl- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1425335.png)

![4-Hydroxythieno[2,3-b]pyridin-6(7H)-one](/img/structure/B1425336.png)

![Ethyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate](/img/structure/B1425342.png)

![Methyl 2-[1-(3,4-dimethoxyphenethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1425343.png)

![3-(4-chlorobenzyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2(1H)-pyridinone](/img/structure/B1425347.png)

![N'-[(E)-(3-chlorophenyl)methylidene]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide](/img/structure/B1425350.png)